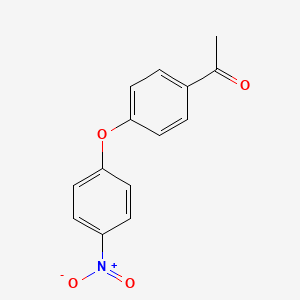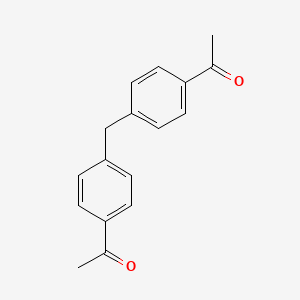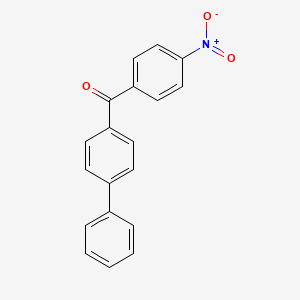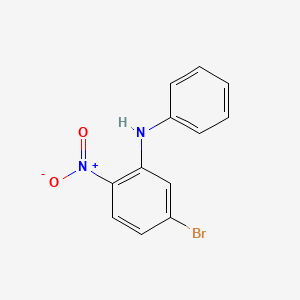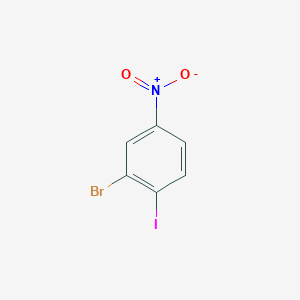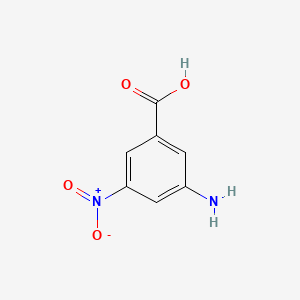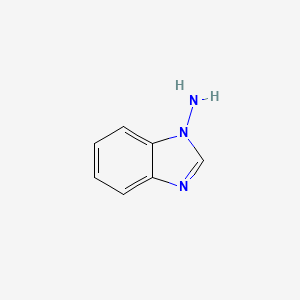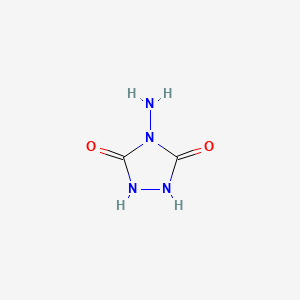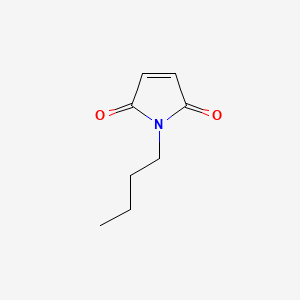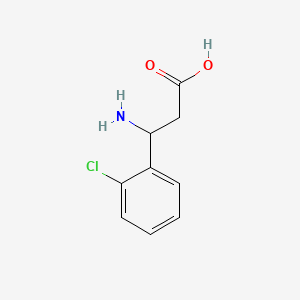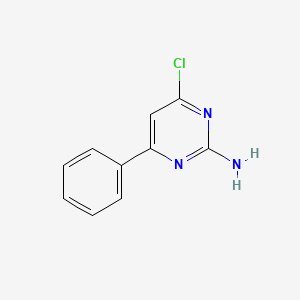
4,5-二氢-1H-咪唑-2-甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-1H-imidazol-2-ylmethanamine is a heterocyclic organic compound that features an imidazole ring. Imidazoles are a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in synthetic chemistry.
科学研究应用
4,5-Dihydro-1H-imidazol-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-imidazol-2-ylmethanamine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring. This process often requires the use of catalysts such as nickel to facilitate the cyclization reaction .
Industrial Production Methods: In an industrial setting, the production of 4,5-Dihydro-1H-imidazol-2-ylmethanamine may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4,5-Dihydro-1H-imidazol-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydroimidazole derivatives .
作用机制
The mechanism of action of 4,5-Dihydro-1H-imidazol-2-ylmethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties .
相似化合物的比较
Imidazole: A simpler compound with a similar ring structure but without the additional methanamine group.
2-Methylimidazole: Contains a methyl group at the 2-position, altering its chemical properties.
4,5-Dihydro-1H-imidazol-2-yl-phthalazine: A derivative with a phthalazine ring, used in medicinal chemistry.
Uniqueness: Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .
属性
CAS 编号 |
73706-73-7 |
|---|---|
分子式 |
C4H11Cl2N3 |
分子量 |
172.05 g/mol |
IUPAC 名称 |
4,5-dihydro-1H-imidazol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C4H9N3.2ClH/c5-3-4-6-1-2-7-4;;/h1-3,5H2,(H,6,7);2*1H |
InChI 键 |
YCOPLQDVWLWLIY-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CN |
规范 SMILES |
C1CN=C(N1)CN.Cl.Cl |
Key on ui other cas no. |
73706-73-7 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


